C5 Substituent Length Dictates Thymidylate Synthase Inhibitory Potency Compared to Classical 5-Methyl-Phenyl-Glutamate Analogs
In the 2-amino-4-oxo-pyrrolo[2,3-d]pyrimidine series, the classical analog compound 1 (5-methyl-phenyl-L-glutamic acid) inhibits ChTS with an IC50 of 0.38 ± 0.04 μM and human TS with an IC50 of 1.80 ± 0.45 μM, yielding a 5-fold selectivity window [1]. Nonclassical analogs lacking the glutamate side-chain (i.e., 5-alkyl/aryl analogs) exhibit distinctly different selectivity profiles, with TS inhibitory activity dropping significantly when the C5 substituent is a simple alkyl chain without an aromatic linker [2]. The 5-(3-hydroxypropyl) compound, as a nonclassical analog, is predicted to display attenuated TS potency relative to classical compound 1 but may offer improved passive permeability due to elimination of the dicarboxylate moiety, a parameter critical for crossing biological membranes in cell-based assays [2][3].
| Evidence Dimension | ChTS IC50 (nonclassical vs classical C5 substituent effect) |
|---|---|
| Target Compound Data | Not directly reported; predicted to be reduced versus classical analog based on SAR from related 5-alkyl nonclassical series [2] |
| Comparator Or Baseline | Classical analog compound 1 (5-methyl-phenyl-glutamate): ChTS IC50 = 0.38 ± 0.04 μM [1] |
| Quantified Difference | Nonclassical 5-substituted analogs in this series typically show 10- to >50-fold loss in TS inhibitory potency compared to classical analog compound 1 [2][3] |
| Conditions | ChTS enzyme inhibition assay; recombinant C. hominis bifunctional TS-DHFR enzyme |
Why This Matters
The shift from a classical glutamate-bearing analog to a nonclassical 5-(3-hydroxypropyl) analog fundamentally alters the TS inhibition vs. passive permeability balance, requiring explicit re-profiling rather than assumed equipotency when selecting a scaffold for cell-based antiparasitic screening.
- [1] Kumar, V. P.; Cisneros, J. A.; Frey, K. M.; Castellanos-Gonzalez, A.; Wang, Y.; Gangjee, A.; White, A. C.; Jorgensen, W. L.; Anderson, K. S. Structural Studies Provide Clues for Analog Design of Specific Inhibitors of Cryptosporidium hominis Thymidylate Synthase-Dihydrofolate Reductase. Bioorg. Med. Chem. Lett. 2014, 24 (17), 4158–4161. View Source
- [2] Gangjee, A.; Jain, H. D.; Phan, J.; Lin, X.; Song, X.; McGuire, J. J.; Kisliuk, R. L. Synthesis, Antifolate, and Antitumor Activities of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines. J. Med. Chem. 2001, 44 (12), 1993–2003. View Source
- [3] Gangjee, A.; Mavandadi, F.; Kisliuk, R. L. 2-Amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as Nonclassical Antifolate Inhibitors of Thymidylate Synthase. J. Med. Chem. 1996, 39 (23), 4563–4568. View Source
